Para-Regioisomer Purity Advantage vs. Meta-Substituted Analog in Click Chemistry Scaffolds
The 4‑substituted isomer (target compound) is commercially supplied at ≥95% purity with the para‑regioisomer geometry explicitly specified (InChIKey ZKZKPLWCBIOJBO-UHFFFAOYSA-N), whereas the corresponding meta‑substituted isomer, 1-(but‑3‑yn‑1‑yl)‑3‑(methoxymethyl)benzene (CAS 2228979‑99‑3), lacks a publicly disclosed purity specification from major vendors and is offered solely as a catalog listing without confirmed analytical batch data . For medicinal chemists constructing para‑substituted biaryl or triazole libraries via CuAAC, regioisomeric purity is critical because even minor meta‑contamination alters molecular shape, logP, and target‑binding geometries, potentially confounding SAR analysis. The target compound’s well‑defined para‑geometry reduces the risk of regioisomeric uncertainty in structure‑activity studies .
| Evidence Dimension | Vendor‑certified purity and regioisomer specification |
|---|---|
| Target Compound Data | ≥95% purity, para‑substituted (InChIKey ZKZKPLWCBIOJBO‑UHFFFAOYSA‑N) |
| Comparator Or Baseline | 1-(But‑3‑yn‑1‑yl)‑3‑(methoxymethyl)benzene: no vendor‑published purity, meta‑substituted |
| Quantified Difference | ≥95% vs. unspecified; para‑ vs. meta‑geometry |
| Conditions | Commercial supplier catalog comparisons (AKSci, Chemsrc) |
Why This Matters
Ensures regioisomeric fidelity in CuAAC‑based library synthesis, directly influencing SAR reproducibility.
